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The tables below summarize the core quantitative data and key pharmacodynamic effects of codeine.

Table 1: Key Pharmacokinetic Parameters of Codeine [1] [2]

Parameter Description / Value

Absorption Gastrointestinal absorption; Tmax ~ 1 hour post oral administration. [1] [2]

Bioavailability High, due to lower first-pass metabolism than morphine. [2]

Protein Binding 7-25%. [1]

Volume of
Distribution

3-6 L/kg, indicating extensive tissue distribution. [1] [2]

Metabolism Hepatic: ~70-80% glucuronidation to Codeine-6-glucuronide (C6G); ~5-10% O-

demethylation via CYP2D6 to morphine; ~10% N-demethylation via CYP3A4 to
norcodeine. [1] [2]

Route of
Elimination

Renal excretion (~90% of dose). [1]

Clearance Total body clearance: 183 ± 59 ml/min. [1] Renal impairment may decrease
clearance. [1]
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Parameter Description / Value

Half-Life Plasma half-life: ~3 hours in healthy subjects. [1] [2] Increased to ~18.7 hours in
end-stage renal disease. [3]

Table 2: Primary Pharmacodynamic Effects [1] [2] [4]

Effect Primary Mechanism & Site of Action

Analgesia Agonism at μ-opioid receptors in the midbrain; primary active metabolite is
morphine. [2] [4]

Antitussive Suppression of the cough reflex via agonist effects on opioid receptors in the
medulla. [2]

Sedation Central nervous system depression. [1]

Respiratory
Depression

Reduced responsiveness of brainstem respiratory centers to CO2. [1]

Gastrointestinal
Effects

Reduced motility leading to constipation via local and central mechanisms. [1]

Metabolic Pathways and Genetic Polymorphisms

The following diagram illustrates codeine's metabolic fate and the impact of pharmacogenetics.
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Codeine Metabolism and Pharmacogenetics

CYP2D6 Phenotype Impact
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Codeine's metabolic fate and impact of CYP2D6 genetics. M3G: Morphine-3-glucuronide; M6G: Morphine-

6-glucuronide; C6G: Codeine-6-glucuronide.

The metabolism of codeine is crucial to its effects [2] [4]:

The Prodrug Mechanism: Codeine is a prodrug. Its analgesic effect depends primarily on the ~5-
10% converted to morphine via the hepatic enzyme Cytochrome P450 2D6 (CYP2D6) [2] [4].

Impact of Genetic Polymorphism: The gene for CYP2D6 is highly polymorphic, leading to four main
phenotypic populations with critical clinical implications [4].

Table 3: CYP2D6 Phenotypes and Clinical Dosing Recommendations [4]

Phenotype
Enzyme
Activity

Implications for Codeine Therapy Clinical Recommendation

Ultrarapid
Metabolizer
(UM)

Increased Rapid/complete conversion to
morphine. Dangerously high

Avoid codeine. Use an
alternative opioid (e.g.,

morphine, oxymorphone). [4]
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Phenotype
Enzyme
Activity

Implications for Codeine Therapy Clinical Recommendation

morphine levels, risk of toxicity
even with standard doses. [4]

Normal
Metabolizer
(NM)

Normal Expected morphine formation and
analgesic response. [4]

Use standard, label-
recommended dosing. [4]

Intermediate
Metabolizer
(IM)

Reduced Reduced morphine formation, may

lead to inadequate pain relief. [4]

Use standard dosing; if no

response, switch to an
alternative opioid. [4]

Poor
Metabolizer
(PM)

Absent Greatly reduced morphine formation,
leading to insufficient analgesia. [4]

Avoid codeine. Use an
alternative opioid. [4]

Key Experimental Protocols

For researchers, here are methodologies for studying codeine's pharmacokinetics and pharmacodynamics,

based on classic study designs.
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Workflow for a Clinical PK/PD Study of Codeine

Study Design & Population

Drug Administration
(Single oral or IV dose)

• Randomized
• Crossover/Parallel

• Healthy volunteers vs. specific populations (e.g., renal impairment)

Biological Sampling • Standardized dose (e.g., 60 mg codeine sulfate/phosphate)
• Fasted state or controlled diet

Bioanalysis & Pharmacodynamic Measures • Plasma/Serum: Serial sampling over 24-48 hours
• Urine: Total collection over 48 hours

Data & PK/PD Modeling • Analytics: Specific RIA or LC-MS/MS for codeine, morphine, and metabolites.
• PD Measures: Pupillometry, pain threshold tests, vital signs.

• Non-compartmental analysis (e.g., Cmax, Tmax, AUC, t½).
• Population PK/PD modeling to quantify exposure-response.

Click to download full resolution via product page

General workflow for a clinical pharmacokinetic and pharmacodynamic study of codeine.

1. Clinical Study Design for PK/PD in Special Populations [3]

Objective: To compare the pharmacokinetics and pharmacodynamics of codeine in patients with end-
stage renal disease (ESRD) on hemodialysis versus healthy volunteers.

Methodology:
Design: A comparative study, single-dose.

Population: Two matched cohorts (e.g., n=6 each) of healthy volunteers and ESRD patients.
Dosing: Administration of a single 60 mg oral dose of codeine sulfate.
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Sample Collection:

Plasma: Serial blood samples collected over 48 hours to determine concentrations of
codeine, morphine, and their glucuronide metabolites.

Urine: Complete collection over 48 hours (where feasible) to measure renal excretion.
Bioanalysis: Use of a sensitive and specific method like Radioimmunoassay (RIA) or LC-
MS/MS.
Pharmacodynamics: Assessment of central effects via pupillometry and monitoring of vital

signs at time points matching PK sampling.
Data Analysis: Non-compartmental analysis to determine PK parameters (Cmax, Tmax, AUC,

t½, CL). Statistical comparison (e.g., t-test) of parameters between groups.

2. In Vitro and Modeling Approaches [5]

Physiologically-Based Pharmacokinetic (PBPK) Modeling: To investigate transporter-mediated

drug-drug interactions (DDIs) at the blood-brain barrier.
Model: Use an established CNS PBPK model (e.g., LeiCNS-PK3.0).

Simulation: Simulate morphine brain extracellular fluid exposure after intravenous dosing, both
alone and in combination with a panel of P-gp inhibitor drugs.

Inputs: Incorporate inhibitory constants (Ki) and clinical concentrations of the inhibitors.
Output: The change in morphine brain exposure (AUC) is calculated to evaluate the DDI risk.

Critical Clinical and Research Considerations

Renal Impairment: Codeine's elimination half-life is significantly prolonged in end-stage renal
disease (from ~4 hours to ~19 hours), which may necessitate dosage adjustment in some patients to

prevent accumulation and toxicity [3].
Drug-Drug Interactions (DDIs): Codeine is susceptible to pharmacokinetic DDIs [2]:

CYP2D6 Inhibitors (e.g., bupropion, fluoxetine, paroxetine): Decrease the conversion to
morphine, potentially reducing analgesic efficacy.

CYP3A4 Inhibitors (e.g., macrolide antibiotics, azole antifungals): May shunt more metabolism
through the CYP2D6 pathway, increasing morphine levels.

CYP3A4 Inducers (e.g., rifampin, carbamazepine): Increase norcodeine formation, reducing
the amount of codeine available for conversion to morphine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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